1-Amino-2-methylpropane-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-methylpropane-2-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPAUMHSIFBANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227653 | |
| Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7684-18-6 | |
| Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007684186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes for 1 Amino 2 Methylpropane 2 Thiol and Its Derivatives
Direct Synthetic Approaches to 1-Amino-2-methylpropane-2-thiol
The direct synthesis of this compound can be achieved through several strategic pathways, each involving key chemical transformations to construct the target molecule.
Reductive Amination Pathways for Precursor Intermediates
Reductive amination is a cornerstone of amine synthesis and a viable route for preparing this compound. organic-chemistry.org This method typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be 2-methyl-2-thiopropanal. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired primary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common choice due to its selectivity and mild reaction conditions. organic-chemistry.org The use of a catalyst-free system in solvents like 2,2,2-trifluoroethanol (B45653) has been shown to be effective for the reductive alkylation of primary and secondary amines, offering high yields and simple workup procedures. organic-chemistry.org While direct examples for 2-methyl-2-thiopropanal are not extensively detailed, the general principles of reductive amination provide a robust framework for this synthetic approach. organic-chemistry.org The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield and purity of the final product. google.com
| Precursor | Reagents | Product | Key Features |
| 2-methyl-2-thiopropanal | Ammonia, Reducing Agent (e.g., NaBH4) | This compound | Formation of an imine intermediate followed by reduction. |
Cyclodehydration Strategies in Heterocyclic Synthesis Incorporating the Aminoalkylthiol Moiety
While not a direct synthesis of the open-chain thiol, cyclodehydration reactions are instrumental in creating heterocyclic systems that contain the this compound structural motif. These reactions often involve the condensation of a molecule containing the aminoalkylthiol moiety with a dicarbonyl compound or its equivalent, leading to the formation of a heterocyclic ring with the elimination of water. For instance, the reaction of an aminoalkylthiol with a β-ketoester could lead to the formation of a thiazinone derivative. mdpi.com
These heterocyclic compounds can serve as protected forms of this compound or as valuable intermediates themselves for further chemical manipulation. The stability of the resulting heterocyclic ring can be a key advantage in multi-step synthetic sequences.
Reduction of Schiff's Bases for Authentic Thiol Formation
The formation and subsequent reduction of Schiff bases represents another powerful strategy for the synthesis of this compound. researchgate.netekb.eg A Schiff base, or imine, is formed through the condensation of a primary amine with an aldehyde or a ketone. ekb.eg In this context, a precursor ketone bearing the 2-methyl-2-thiol group would be reacted with a suitable amine source.
The resulting Schiff base, containing the C=N double bond, can then be selectively reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. This method offers a high degree of control and is widely applicable in organic synthesis. primescholars.com
| Starting Material | Intermediate | Product |
| Ketone with 2-methyl-2-thiol group | Schiff Base (Imine) | This compound |
Derivatization and Functionalization Techniques Involving this compound
The presence of both a nucleophilic amino group and a thiol group makes this compound a versatile building block for the synthesis of a wide range of derivatives.
Nucleophilic Substitution Reactions with Preformed Chemical Scaffolds
The thiol group of this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. researchgate.net This reactivity can be harnessed to attach the aminoalkylthiol moiety to various pre-existing chemical structures. For example, it can react with alkyl halides or other electrophilic species in an SN2-type reaction to form new carbon-sulfur bonds. libretexts.org
The efficiency of these reactions is often dependent on the nature of the leaving group on the electrophilic scaffold and the reaction conditions, such as solvent and temperature. The amino group may need to be protected during these transformations to prevent side reactions. This approach is particularly useful for the synthesis of molecules where the aminoalkylthiol unit is appended to a larger, more complex framework.
Formation of N-Substituted Thiol Derivatives
The amino group of this compound can be readily functionalized to create a diverse array of N-substituted derivatives. nih.gov These reactions typically involve the reaction of the amine with various electrophiles. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides.
Furthermore, the amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. organic-chemistry.org The reagent 2-iminothiolane (B1205332) is known to react with amino groups in proteins and peptides to introduce thiol groups, forming N-substituted 2-iminothiolanes. nih.govrawpeg.com This highlights a specific application of N-substitution on amino thiols. The resulting N-substituted derivatives often exhibit distinct chemical and physical properties compared to the parent compound, opening up possibilities for a wide range of applications.
| Reaction Type | Electrophile | Product Class |
| Acylation | Acid Chloride/Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |
| Reaction with 2-iminothiolane | 2-iminothiolane | N-substituted 2-iminothiolane |
Disulfide Formation and Cleavage Methodologies
The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, bis(1-amino-2-methylpropan-2-yl) disulfide. This conversion is a redox reaction where two thiol molecules are oxidized to form a single disulfide bond. libretexts.orgyoutube.comyoutube.com The process involves the removal of hydrogen atoms from the sulfhydryl groups and the subsequent formation of a sulfur-sulfur bond. youtube.com
The oxidation of thiols to disulfides can be achieved through various methods. Mild oxidizing agents are typically employed to prevent over-oxidation to sulfonic acids. sci-hub.se Common laboratory oxidants for this transformation include hydrogen peroxide, iodine, and air (oxygen), often catalyzed by metal ions like copper or iron. sci-hub.se For instance, the oxidation of cysteine, a structurally related amino acid, can be catalyzed by ferric ions. sci-hub.se The rate of oxidation is often dependent on the pH of the solution, with higher pH values generally favoring the thiolate anion, which is more readily oxidized. sci-hub.se
In biological systems and biomimetic chemistry, disulfide bond formation is a critical process for protein folding and stabilization. nih.gov Enzymes such as protein disulfide isomerase (PDI) facilitate this reaction through thiol-disulfide exchange mechanisms. nih.gov While specific enzymatic oxidation of this compound is not detailed in the available literature, similar principles of thiol-disulfide exchange could be applied in synthetic contexts. This involves the reaction of the thiol with a disulfide-containing reagent, leading to the formation of a new disulfide bond. libretexts.org
Conversely, the cleavage of the disulfide bond in bis(1-amino-2-methylpropan-2-yl) disulfide to regenerate the parent thiol is a reduction reaction. This process is crucial for applications where the free thiol functionality is required after a period of protection as a disulfide. Common reducing agents for disulfide bonds include dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and phosphine-based reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). libretexts.orgmdpi.com DTT is a particularly effective reducing agent as the formation of a stable intramolecular disulfide in its oxidized form drives the reaction forward. libretexts.org
The selection of the appropriate methodology for disulfide formation or cleavage depends on several factors, including the stability of the starting material and product, the desired reaction conditions (e.g., pH, solvent), and the presence of other functional groups in the molecule.
Polymerization and Macromolecular Integration Strategies
Utilization as a Monomer in Polymer Synthesis
Incorporation into Thiol- and Disulfide-Containing Polymeric Architectures
Specific examples of the incorporation of this compound into thiol- and disulfide-containing polymeric architectures are not extensively documented in the available scientific literature.
Chemical Reactivity and Mechanistic Investigations of 1 Amino 2 Methylpropane 2 Thiol
Organic Transformations Involving the Thiol and Amine Functionalities
The nucleophilic character of the sulfur and nitrogen atoms is central to the organic transformations of 1-Amino-2-methylpropane-2-thiol. libretexts.org Both the thiol and the amine group contain lone pairs of electrons, making them attractive to electron-deficient species. libretexts.org
The thiol (-SH) group of this compound is a potent nucleophile, a characteristic enhanced by the steric hindrance provided by the two adjacent methyl groups. Its reactivity is significantly influenced by the reaction conditions, particularly pH. In basic media, the thiol group can be deprotonated to form the corresponding thiolate anion (RS⁻). This thiolate is a much stronger nucleophile than the neutral thiol.
A key reaction demonstrating this nucleophilicity is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. chegg.com In this type of reaction, the thiolate anion adds to the β-carbon of an unsaturated system, a process widely used in organic synthesis. For instance, the addition of a thiol to an α,β-unsaturated ketone proceeds via the attack of the soft thiolate nucleophile on the soft electrophilic β-carbon. chegg.com The structurally related 2-Methyl-2-propanethiol is known to undergo nucleophilic ring-opening reactions with 3-isothiazolones. sigmaaldrich.com
The general reactivity of aminothiols shows that the sulfur anion is a key participant in the rate-determining step of nucleophilic additions, with reaction rates increasing rapidly with pH.
The primary amine (-NH₂) in this compound also behaves as a nucleophile, capable of reacting with a variety of electrophiles. libretexts.org Like other primary amines, it can react with acyl chlorides, anhydrides, or esters in acylation reactions to form stable amide bonds. britannica.commsu.edu
Another characteristic reaction is the formation of imines (or Schiff bases) upon reaction with aldehydes or ketones. britannica.commsu.edu This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. The kinetics and mechanism of such reactions, particularly the derivatization of primary amines with reagents like o-phthalaldehyde (B127526) in the presence of thiols, have been studied extensively, confirming that the primary amine first reacts with the aldehyde, followed by a reaction with the thiol. nih.gov
The reactivity of the amine is also pH-dependent. At low pH, the amine group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is not nucleophilic. Therefore, reactions involving the amine as a nucleophile are typically carried out under neutral to basic conditions.
Oxidation-Reduction Pathways
The thiol group makes this compound an active participant in oxidation-reduction reactions. It can be oxidized to form disulfide bonds or can act as a reducing agent itself.
A fundamental reaction of thiols is their oxidative coupling to form disulfides (RSSR). This process involves the formation of a sulfur-sulfur bond between two thiol molecules with the concurrent loss of two protons and two electrons. This transformation can be achieved using a wide variety of oxidizing agents, including air (oxygen), hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO) under various conditions. biolmolchem.combiolmolchem.comrsc.org The direct dehydrogenation and subsequent coupling of sulfur radicals is considered an atom-economical method for disulfide synthesis. nih.gov
For this compound, this reaction would yield bis(2-amino-2-methylpropan-2-yl) disulfide. Studies on aminothiols have shown that they can be efficiently oxidized to their corresponding disulfides without affecting the amine functionality. rsc.org This selective oxidation is crucial in both biological systems and synthetic chemistry for creating stable disulfide linkages. biolmolchem.comboisestate.edu
Table 1: General Conditions for Oxidative Coupling of Thiols
| Oxidizing Agent | Conditions | Reference |
|---|---|---|
| Air (O₂) | Et₃N in DMF, 80 °C or sonication at rt | rsc.org |
| Dimethyl Sulfoxide (DMSO) | Acidic conditions (with HI) | biolmolchem.combiolmolchem.com |
| N-anomeric amide | Absence of oxidant/additives | nih.gov |
Thiols are effective reducing agents, most notably in the cleavage of disulfide bonds back to their constituent thiols. stackexchange.com This reactivity is central to the function of biological reducing agents like glutathione (B108866) and dithiothreitol (B142953) (DTT). stackexchange.comnih.gov The process involves a thiol-disulfide exchange reaction where the thiol attacks one of the sulfur atoms of the disulfide bond, breaking it and forming a new disulfide, ultimately leading to the reduction of the original disulfide.
Aminothiols, in general, are recognized as an important group of compounds capable of acting as reducing agents and radical scavengers. nih.govnih.gov While specific studies detailing the use of this compound as a reducing agent are not prevalent, its chemical structure allows it to perform this function. For example, it could theoretically reduce a protein disulfide bond, becoming oxidized itself in the process. The development of novel dithiol reducing agents based on amino acid structures highlights the importance of the aminothiol (B82208) motif in this context. acs.org
While this compound can be a reactant, it is also plausible for it to be a product of the degradation of larger, more complex molecules. For instance, pharmaceuticals or agrochemicals containing the 2-amino-2-methylpropane-2-thiol substructure could potentially degrade to yield this compound.
However, specific literature identifying this compound as a degradation product is scarce. Studies on the degradation of the structurally analogous compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), which is used in industrial CO₂ capture, show that it degrades under oxidative and thermal stress into various smaller molecules, including acetone (B3395972) and 4,4-dimethyl-2-oxazolidinone. nih.govusn.no By analogy, the degradation of molecules containing the aminothiol moiety might proceed through pathways that could liberate this compound or its oxidized disulfide form, although this remains a hypothetical pathway without direct experimental evidence.
Compound List
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | Molecular Formula | Function/Mention |
|---|---|---|
| This compound | C₄H₁₁NS | Main subject of the article |
| 2-amino-2-methyl-1-propanol (AMP) | C₄H₁₁NO | Structurally analogous compound |
| Acetone | C₃H₆O | Degradation product of AMP |
| bis(2-amino-2-methylpropan-2-yl) disulfide | C₈H₂₀N₂S₂ | Oxidative coupling product |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | Biological reducing agent |
| Glutathione | C₁₀H₁₇N₃O₆S | Biological reducing agent |
| 2-Methyl-2-propanethiol | C₄H₁₀S | Structurally related thiol |
| 4,4-dimethyl-2-oxazolidinone | C₅H₉NO₂ | Degradation product of AMP |
Kinetic Studies of Reactions Involving this compound
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For this compound, such studies, while not extensively reported for the compound itself, can be inferred from research on analogous aminothiols and related reactions.
Reaction Rate Determinations and Order Analysis
For instance, the kinetics of thiol-mediated decomposition of S-nitrosothiols (RSNOs) have been studied for a variety of thiols. These reactions are of significant biological interest. The decomposition is often stimulated by the presence of thiols, and the reaction rates are dependent on the concentration of the thiol and the pH of the solution mdpi.com. In a phosphate-buffered saline (PBS) solution, acidic thiols like glutathione and N-acetylcysteine have been shown to accelerate the decomposition of RSNOs at low millimolar concentrations mdpi.com. It is plausible that this compound would exhibit similar behavior, participating as a nucleophile in the decomposition of S-nitrosothiols.
In a study on the oxidation of the antibiotic amoxicillin (B794) by a copper(III)-periodate complex in an alkaline medium, this compound was identified as one of the main products. The reaction exhibited pseudo-first-order kinetics with respect to the diperiodatocuprate(III) complex and fractional order with respect to amoxicillin and the alkali concentration. This suggests a complex reaction mechanism likely involving the formation of an intermediate complex.
General trends in thiol reactivity show that the nucleophilicity of the thiolate anion (RS⁻) is significantly greater than that of the neutral thiol (RSH). Therefore, the rate of reactions where the thiol acts as a nucleophile is highly pH-dependent. The reaction order with respect to the aminothiol would be influenced by the equilibrium between its protonated and deprotonated forms.
To illustrate the kind of data obtained in such studies, the following interactive table presents hypothetical kinetic data for a reaction involving an aminothiol, based on typical findings in the field.
| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |
| [this compound] | |
| 0.05 | 1.2 x 10⁻⁵ |
| 0.10 | 2.4 x 10⁻⁵ |
| 0.20 | 4.8 x 10⁻⁵ |
| [Electrophile] | |
| 0.05 | 1.2 x 10⁻⁵ |
| 0.10 | 2.4 x 10⁻⁵ |
| 0.20 | 4.8 x 10⁻⁵ |
This table presents hypothetical data for illustrative purposes to demonstrate how reaction order is determined. The values are not from actual experimental results for this compound.
Catalytic Effects on Thiol Reactivity
The reactivity of thiols can be significantly influenced by catalysts. Metal ions, in particular, can play a crucial role in activating the thiol group. While specific studies on the catalytic effects on this compound are not prominent, general principles of thiol catalysis can be applied.
Thiol-rich peptides have been shown to possess interesting catalytic activities, leading to the formation of diverse molecules in prebiotic chemistry scenarios mdpi.com. These peptides can catalyze the formation of new peptide bonds and other chemical transformations mdpi.com. This suggests that aminothiols like this compound could exhibit catalytic activity in certain reactions, potentially through the formation of reactive thioester intermediates.
In the context of S-nitrosothiol decomposition, the reaction can be autocatalytic, where the decomposition is catalyzed by products formed during the reaction, such as dinitrogen trioxide (N₂O₃) under aerobic conditions nih.gov. The presence of metal ions can also catalyze the formation and decomposition of S-nitrosothiols mdpi.com.
The table below summarizes the potential catalytic effects on the reactivity of aminothiols, which can be extrapolated to this compound.
| Catalyst | Effect on Reaction Rate | Plausible Mechanism |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Acceleration | Formation of a metal-thiolate complex, increasing the nucleophilicity of the sulfur atom. mdpi.com |
| Acid | Acceleration or Deceleration | Depends on the specific reaction; can protonate the amino group, affecting solubility and reactivity, or catalyze specific steps. |
| Base | Acceleration | Deprotonation of the thiol group to the more nucleophilic thiolate anion. |
Mechanistic Elucidation of Reaction Pathways
Understanding the step-by-step pathway of a reaction is a central goal of mechanistic chemistry. For this compound, several reaction mechanisms can be proposed based on its structure and the established reactivity of aminothiols.
Nucleophilic Attack: The thiol group of this compound is a potent nucleophile, especially in its deprotonated thiolate form. It can readily attack electrophilic centers. For example, in the reaction with S-nitrosothiols, the thiolate anion attacks the nitrogen atom of the S-nitroso group in a transnitrosation reaction mdpi.com. This reaction proceeds through a nucleophilic attack of the thiolate on the nitrosothiol nitrogen mdpi.com.
Radical Scavenging: Aminothiols are known for their ability to act as radical scavengers, a property that is the basis for their use as radioprotective agents. The thiol group can donate a hydrogen atom to a radical species, thereby neutralizing it and forming a thiyl radical (RS•). This thiyl radical is relatively stable due to resonance delocalization, particularly in aminothiols where the amino group can participate in stabilization.
Formation as a Reaction Product: As mentioned earlier, this compound has been identified as a product in the oxidation of amoxicillin. The proposed mechanism involves the formation of an intermediate complex between amoxicillin and the oxidizing agent, which then undergoes further reaction and hydrolysis to yield this compound among other products.
A key reaction of aminothiols is their interaction with S-nitrosothiols. The mechanism of S-nitrosothiol formation can occur through several pathways, including the reaction of a thiol with dinitrogen trioxide (N₂O₃), recombination of a thiyl radical with nitric oxide (NO•), or through metal-catalyzed pathways mdpi.com. The reverse reaction, the decomposition of S-nitrosothiols, can be facilitated by thiols in a process known as transnitrosation mdpi.com.
Advanced Applications in Chemical Research
Reagent and Auxiliary Roles in Organic Synthesis
In the realm of organic synthesis, 1-Amino-2-methylpropane-2-thiol demonstrates potential in several key areas, from facilitating redox transformations to serving as a foundational piece for constructing more elaborate molecules.
Disulfide-Reducing Agents in Chemical Transformations
The thiol (-SH) group is the defining feature of this compound's capacity as a reducing agent, particularly for the cleavage of disulfide bonds (S-S). Disulfide bonds are crucial for the tertiary structure of proteins, and their controlled reduction is a vital step in protein analysis, purification, and modification. youtube.combiosynth.com The general mechanism involves a thiol-disulfide exchange reaction. nih.gov In this process, a thiolate anion (RS⁻) from the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a new mixed disulfide and releasing a thiolate. nih.gov
While specific studies detailing the performance of this compound are not prevalent, its function can be understood by analogy to other well-known thiol-based reducing agents. Monothiols like β-Mercaptoethanol (β-ME) and dithiols such as dithiothreitol (B142953) (DTT) are standard reagents used for this purpose. biosynth.com Dithiols have an advantage over monothiols because the second thiol group in the molecule can readily attack the intermediate mixed disulfide, leading to the formation of a stable intramolecular cyclic disulfide and ensuring the complete reduction of the target molecule. nih.gov
Recently, new dithiol reducing agents have been developed to improve upon the properties of DTT, such as (2S)-2-amino-1,4-dimercaptobutane (dithiobutylamine or DTBA), which is derived from L-aspartic acid. biosynth.com Another example is a dithiol named NACMEAA, which is a hybrid of the biologically relevant thiols cysteine and cysteamine. nih.govnih.gov These newer agents often offer benefits like improved stability, effectiveness at lower pH, and reduced odor. biosynth.comnih.gov By virtue of its structure, this compound can participate in these fundamental redox reactions, with its thiol group providing the necessary nucleophilic character to break disulfide linkages. youtube.com
Precursors for Complex Organic Molecule Synthesis
The presence of two distinct functional groups—an amine and a thiol—positions this compound as a valuable precursor for the synthesis of more complex organic molecules. Bifunctional compounds are cornerstones of synthetic chemistry, allowing for the stepwise or selective construction of intricate molecular architectures.
The amino and thiol groups can undergo a wide array of chemical transformations independently. For instance, the amino group can form amides, imines, or be used in alkylation reactions, while the thiol group can be oxidized to form disulfides, or participate in nucleophilic substitution and addition reactions, such as thiol-ene click chemistry. researchgate.net This orthogonality allows chemists to build molecular complexity by reacting one group while the other remains protected or unreactive, and then subsequently modifying the second group.
The synthesis of other complex dithiols illustrates this principle. For example, researchers have synthesized 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) starting from 2-amino-2-methylpropane-1,3-diol (methyl serinol), a structurally related aminodiol. mdpi.com This highlights how an amino-alcohol or amino-thiol backbone can serve as a scaffold for building target molecules with specific properties. Furthermore, in the field of chemical biology, the synthesis of C-terminal peptide-thioesters, which are crucial intermediates for protein synthesis via native chemical ligation (NCL), often relies on linkers that are attached to a solid support. nih.gov An aminothiol (B82208) could potentially be integrated into such synthetic strategies, leveraging its dual functionality. The synthesis of various amino acid-derived thiazole (B1198619) analogues also underscores how fundamental building blocks containing amino groups can be elaborated into complex, biologically active compounds. nih.gov
Demethylating Reagents in Nucleoside Chemistry
Currently, there is a lack of specific research in the available scientific literature detailing the application of this compound as a demethylating reagent in the context of nucleoside chemistry. While thiols are known to act as nucleophiles and can participate in demethylation reactions under certain conditions, this specific application for this compound has not been documented.
Contributions to Materials Science
In materials science, the functional groups of this compound provide reactive handles for anchoring the molecule to surfaces, thereby modifying the properties of bulk materials and nanoparticles in desirable ways.
Surface Modification of Polymeric Materials
Modifying the surface of polymeric materials is critical for a vast range of applications, from improving biocompatibility to creating functional interfaces for sensors and electronics. mdpi.com Molecules like this compound are excellent candidates for surface modification due to their ability to form covalent bonds with polymer surfaces through either the thiol or the amino group.
Surface graft polymerization is a powerful technique for introducing new functionalities to a material. mdpi.com This can be achieved through "grafting-to" methods, where pre-formed polymer chains with reactive end groups are attached to the surface, or "grafting-from" approaches, where polymerization is initiated from the surface itself. nih.gov The thiol group of this compound can be used to anchor polymer chains through reactions like thiol-acrylate conjugate addition, a type of click chemistry. researchgate.net Similarly, the amino group can be used to initiate ring-opening polymerizations or can be activated to bind other molecules. mdpi.com One-step photochemical methods have also been developed to covalently bind polymers to surfaces, creating coatings that can minimize the non-specific adsorption of proteins and other molecules. rsc.org
Below is a table summarizing common approaches for polymer surface modification where aminothiol compounds could be utilized.
| Modification Technique | Relevant Functional Group | Description | Potential Application |
| Thiol-Acrylate Conjugate Addition | Thiol (-SH) | A click chemistry reaction where a thiol adds across an acrylate (B77674) double bond. This can be used to attach acrylate-containing polymers to a thiol-functionalized surface. researchgate.net | Creating surface-bound polymer films and gradients. researchgate.net |
| Aminolysis | Amine (-NH₂) | The use of amine-containing compounds to react with surface esters or other functionalities, introducing primary or secondary amino groups onto the polymer surface. mdpi.com | Creating new binding sites for subsequent functionalization. mdpi.com |
| Surface Graft Polymerization | Thiol (-SH) or Amine (-NH₂) | Initiating polymerization directly from surface-immobilized functional groups to grow polymer brushes. mdpi.com | Providing long-term chemical stability and introducing multifunctional groups. mdpi.com |
| Photochemical Conjugation | Amine (-NH₂) or Thiol (-SH) | Using UV light to activate surface reactions and covalently bind molecules, such as polyethylene (B3416737) glycol (PEG), to the polymer surface. rsc.org | Reducing non-specific adsorption of analytes in microanalytical systems. rsc.org |
This table is generated based on general principles of polymer surface modification and the reactivity of thiol and amino functional groups.
Building Blocks for Functionalized Nanoparticles
The functionalization of nanoparticles is essential for their application in diagnostics, bioimaging, and drug delivery. nih.gov this compound is an ideal building block for this purpose, particularly for modifying metal nanoparticles like gold (AuNPs) and magnetite (Fe₃O₄). nih.govresearchgate.net
The thiol group has an exceptionally strong affinity for noble metal surfaces, most notably gold. It readily forms a stable gold-sulfur (Au-S) dative bond, which is the most common and robust method for anchoring molecules to AuNPs. nih.gov This self-assembly process allows for the creation of a dense, well-ordered monolayer on the nanoparticle surface.
Once anchored via its thiol "foot," the amino group of this compound is exposed to the surrounding environment. This primary amine provides a versatile chemical handle for further functionalization. It can be used to:
Attach Biomolecules: Peptides, proteins, and DNA can be covalently linked to the amino group, enabling the nanoparticle to specifically target certain cells or tissues. nih.gov
Tune Surface Properties: The charge and hydrophilicity of the nanoparticle can be controlled by the amino group. At physiological pH, the amine is protonated (-NH₃⁺), imparting a positive charge to the surface, which can be useful for binding negatively charged molecules like DNA. nih.gov
Control Nanoparticle Growth: The presence of ligands like thiols and amines during nanoparticle synthesis can influence their final size. By wrapping around the growing nanoparticle, these ligands can slow down and control the growth process, allowing for precise size-tuning. nih.gov
The table below illustrates the role of different functional groups in the ligand-mediated synthesis and functionalization of gold nanoparticles.
| Ligand Functional Group | Interaction/Role | Effect on Nanoparticle Properties | Example Ligands |
| Thiol (-SH) | Strong covalent-like bond with gold surface. | Provides stable anchoring; high potency for size control during synthesis. nih.gov | L-cysteine nih.gov |
| Amine (-NH₂) | Electrostatic and coordinative interaction. | Moderate potency for size control; provides a positive charge and a handle for further conjugation. nih.govnih.gov | Glucosamine nih.gov |
| Carboxylate (-COOH) | Weaker electrostatic interaction. | Lower potency for size control; provides a negative charge. nih.gov | Salicylic acid, Terephthalic acid nih.gov |
This table is based on findings related to the ligand-mediated synthesis of gold nanoparticles.
Analytical Chemistry Methodologies
Extensive searches of chemical and scientific databases yield no specific instances of this compound being utilized as a primary derivatizing agent for the routine or advanced analysis of biomolecules. Methodologies in analytical chemistry for biomolecule analysis often rely on derivatization to enhance detectability, improve chromatographic separation, and facilitate mass spectrometric ionization. Common derivatizing agents for these purposes include compounds like o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and various silylating agents. The lack of literature on this compound in this context suggests it is not a reagent of choice for these applications.
Computational and Theoretical Investigations of 1 Amino 2 Methylpropane 2 Thiol and Its Systems
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are fundamental to predicting the geometric, electronic, and spectroscopic properties of a molecule from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.
Theoretical Framework: DFT calculations focus on the electron density of a system rather than the complex many-electron wavefunction. The optimized geometry, electronic properties, and vibrational frequencies of 1-amino-2-methylpropane-2-thiol can be determined using this method. A common approach involves selecting a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set (e.g., 6-31G* or larger) to solve the Kohn-Sham equations for the molecule.
Research Applications: In studies of similar molecules, such as 2-amino-4,6-dimethyl pyrimidine, DFT calculations using the B3LYP method have successfully predicted optimized geometrical parameters that show good agreement with experimental data. sigmaaldrich.com These calculations also allow for the prediction of infrared and Raman spectra. sigmaaldrich.com A complete vibrational assignment can be performed by calculating the potential energy distribution (PED) for the fundamental vibrational modes. sigmaaldrich.com For the related compound 2-amino-2-methyl-1,3-propanediol (B94268), DFT has been used to determine structural and spectroscopic data, calculate thermodynamic properties, and analyze the HOMO-LUMO energy gap to understand charge transfer within the molecule. alfa-chemistry.com
Although specific DFT data for this compound is not present in the reviewed literature, the expected outputs from such an analysis would include the parameters listed in the table below.
Table 1: Representative Data Obtainable from DFT Calculations This table is illustrative of the types of data generated in a typical DFT study and does not represent published results for this compound.
| Calculated Property | Description | Example Value/Unit |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Hartrees or kcal/mol |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitation energy. | Electronvolts (eV) |
| Dipole Moment | A measure of the net molecular polarity. | Debye (D) |
| Vibrational Frequencies | Predicted frequencies for IR and Raman spectroscopy, corresponding to specific bond stretches, bends, and torsions (e.g., N-H stretch, S-H stretch, C-N bend). | Wavenumbers (cm⁻¹) |
| Atomic Charges | Distribution of electron density among the atoms in the molecule (e.g., Mulliken or NBO charges). | e (elementary charge) |
Molecules that are not rigid can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Energy minimization and conformational analysis are computational processes used to identify the most stable three-dimensional structures of a molecule.
Theoretical Framework: Conformational analysis involves systematically exploring the potential energy surface of a molecule to find its low-energy conformers. The process starts with an initial 3D structure of this compound. Rotatable bonds (such as the C-C, C-S, and C-N bonds) are systematically rotated, and at each step, the geometry is optimized to find the nearest local energy minimum. This search identifies various stable conformers and the transition states that separate them.
Research Applications: For analogous molecules, computational studies have revealed the existence of multiple stable conformations. For instance, a study on 2-amino-2-methyl-1,3-propanediol identified five possible conformations with energies within a 2 kcal/mol range of the global minimum. nih.gov By comparing theoretical and experimental results, researchers can determine the most likely conformation present under specific conditions. nih.gov Such an analysis for this compound would be crucial for understanding which shape the molecule predominantly adopts, which in turn governs its interaction with other molecules.
Molecular Modeling of Interactions and Dynamics
Beyond the properties of a single molecule, computational modeling can simulate how a molecule interacts with its environment and how its structure and dynamics change over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or substrate) to form a stable complex.
Theoretical Framework: In the context of this compound, docking could be used to predict its binding mode and affinity to a biological target, such as a protein active site or a specific sequence of DNA. The process involves treating the ligand as flexible and sampling numerous possible conformations and orientations within the binding site of a rigid or flexible receptor. A scoring function is then used to estimate the binding energy for each pose, and the top-ranked poses represent the most likely binding modes.
Research Applications: While no specific molecular docking studies involving this compound and DNA were found, this methodology is widely applied. For example, DFT calculations have been used to study the binding of cysteine, another aminothiol (B82208), to gold clusters, which serves as a model for biosensor development. nih.gov If this compound were to be investigated for its potential to interact with DNA, docking simulations would be a primary step to hypothesize how it might bind to the major or minor grooves, or how it might interact with the phosphate (B84403) backbone.
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the stability of molecular systems and observing conformational changes in a dynamic environment.
Theoretical Framework: An MD simulation begins with an initial set of positions and velocities for all atoms in the system (e.g., this compound in a water box). By iteratively solving Newton's equations of motion, the simulation calculates the trajectory of every atom over a specific period, typically from nanoseconds to microseconds. This allows for the analysis of how the molecule's structure fluctuates and how it interacts with solvent molecules.
Research Applications: MD simulations are a powerful tool for assessing the stability of systems. researchgate.net For example, simulations can be used to monitor the root-mean-square deviation (RMSD) of a molecule's backbone to see if it maintains a stable conformation over time. chemicalbook.com They can also reveal dynamic changes, such as the formation and breaking of hydrogen bonds between the amino and thiol groups of this compound and surrounding water molecules. While MD studies specifically featuring this compound are not available in the searched literature, the methodology is standard for assessing the dynamic behavior and stability of small molecules and biomolecular complexes. researchgate.netchemicalbook.com
Advanced Spectroscopic and Structural Characterization Techniques for 1 Amino 2 Methylpropane 2 Thiol and Its Derivatives
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are fundamental in identifying the key chemical bonds and electronic transitions within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. clemson.edu For 1-amino-2-methylpropane-2-thiol, the FT-IR spectrum is characterized by absorption bands corresponding to its primary functional groups: the amine (-NH₂), the thiol (-SH), and the alkyl backbone.
Detailed Research Findings: The analysis of aminothiols by FT-IR reveals specific vibrational frequencies. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3200 cm⁻¹. scielo.br The thiol (S-H) stretching vibration is characteristically weak and appears around 2550 cm⁻¹. mdpi.comresearchgate.net The presence of methylene (B1212753) (CH₂) and methyl (CH₃) groups gives rise to C-H stretching vibrations just below 3000 cm⁻¹. Furthermore, the C-S stretching vibration can be observed in the fingerprint region, typically between 700 and 600 cm⁻¹. researchgate.net In protein analysis, related amide bands (Amide I and Amide II) are found between 1700 and 1500 cm⁻¹, which are crucial for studying the secondary structure of peptides and proteins formed from amino acid derivatives. scielo.br
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3200 | Medium |
| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |
| Thiol (-SH) | S-H Stretch | ~2550 | Weak |
| Methylene (-CH₂) | CH₂ Scissoring | ~1465 | Medium |
| Carbon-Sulfur | C-S Stretch | 700 - 600 | Weak-Medium |
Mössbauer Spectroscopy for Metal Oxidation States and Environments
Mössbauer spectroscopy is a highly specific technique used to study the properties of atomic nuclei in a solid matrix. It is particularly useful for determining the oxidation state, spin state, and coordination environment of specific isotopes, most commonly iron (⁵⁷Fe). While not directly applicable to this compound itself, it is an invaluable tool for characterizing its metal complexes, particularly those involving iron.
Detailed Research Findings: In a hypothetical iron complex of this compound, Mössbauer spectroscopy could provide precise information about the iron center. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is directly related to the oxidation state of the iron atom. For example, distinct ranges for δ are characteristic of high-spin Fe(II), Fe(III), and Fe(IV) states.
Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the coordination environment. A non-zero quadrupole splitting indicates a distorted or non-cubic geometry around the iron atom.
By analyzing these parameters, researchers can elucidate how this compound binds to the metal (e.g., as a thiolate) and confirm the electronic structure of the metallic center within the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Since only about 1.1% of natural carbon is the NMR-active ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orgdocbrown.info
Detailed Research Findings: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three different carbon environments in the molecule. The two methyl carbons are equivalent due to molecular symmetry and will produce a single signal. docbrown.info The chemical shifts are influenced by the electronegativity of the attached atoms (S and N).
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₂ | ~30 |
| -C (CH₃)₂S- | ~45-55 |
| -C H₂N- | ~50-60 |
Note: The quaternary carbon attached to the sulfur atom and the methylene carbon attached to the nitrogen atom have distinct chemical environments and are expected to appear in the downfield region compared to the methyl carbons. oregonstate.edumdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, MS provides precise information about the parent molecule and its fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgnih.gov This method is particularly useful for identifying and quantifying this compound and its derivatives in complex mixtures, such as reaction products or biological samples. nih.govnih.govnih.gov
In a typical LC-MS analysis, the sample mixture is first injected into an LC column. The components of the mixture are separated based on their affinity for the stationary phase and the mobile phase. For aminothiols like this compound, reversed-phase chromatography is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The elution order will depend on the polarity of the compounds, with more polar molecules eluting earlier.
As the separated components elute from the LC column, they are introduced into the mass spectrometer. The molecules are ionized, typically using a soft ionization technique like electrospray ionization (ESI), and the mass-to-charge ratios of the resulting ions are measured. This allows for the identification of the parent compound and any derivatives or degradation products. For instance, the oxidation of the thiol group in this compound would result in the formation of a disulfide, which would have a distinct retention time and a different mass-to-charge ratio that can be readily detected by LC-MS.
Table 1: Illustrative LC-MS Data for the Analysis of a Reaction Mixture Containing this compound
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 3.5 | 120.08 | 103.05, 74.06 |
| Disulfide of this compound | 8.2 | 237.14 | 119.07 |
| N-acetyl-1-amino-2-methylpropane-2-thiol | 5.1 | 162.10 | 120.08, 103.05 |
This table is for illustrative purposes and the values are hypothetical.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-covalent complexes. wikipedia.org This is particularly relevant for studying the interactions of this compound with other molecules, such as metal ions or biological macromolecules. nthu.edu.tw The gentle nature of the ESI process allows for the transfer of these complexes from the solution phase to the gas phase with minimal disruption of the non-covalent interactions. nthu.edu.tw
The ability of this compound to form complexes is due to the presence of both amino and thiol functional groups, which can coordinate with metal ions. ESI-MS can be used to determine the stoichiometry and stability of these complexes. By analyzing the mass spectrum of a solution containing this compound and a metal salt, one can observe peaks corresponding to the free ligand, the free metal ion, and various metal-ligand complexes. The relative intensities of these peaks can provide insights into the binding affinity.
Table 2: Hypothetical ESI-MS Data for the Characterization of a Metal Complex with this compound (L)
| Species | Observed [M]ⁿ⁺ (m/z) |
| [L+H]⁺ | 120.1 |
| [M]²⁺ | 31.5 (for Cu²⁺) |
| [ML]²⁺ | 90.5 |
| [ML₂]²⁺ | 150.0 |
This table is for illustrative purposes and the values are hypothetical, assuming M is a divalent metal ion like Cu²⁺.
X-ray Diffraction Analysis for Solid-State Structures
Single-Crystal X-ray Diffraction for Absolute Configuration and Coordination Geometries
For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining their absolute configuration and coordination geometries. nih.gov The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.
Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104.5 |
| Z | 4 |
| R-factor | 0.035 |
This table presents hypothetical crystallographic data for illustrative purposes.
Q & A
Q. What are the optimal synthetic routes for 1-amino-2-methylpropane-2-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The hydrochloride salt (CAS 32047-53-3) is commonly synthesized via nucleophilic substitution or thiolation of tert-butylamine derivatives. Evidence from analogous aminochloropropane syntheses (e.g., 1-amino-3-chloro-2-propanol hydrochloride) suggests that maintaining anhydrous conditions and controlled pH (9–11) minimizes side reactions like oxidation or disulfide formation . A typical protocol involves reacting 2-methyl-2-propanethiol with ammonia under inert atmosphere, followed by HCl quenching to isolate the hydrochloride salt. Yields exceeding 70% are achievable at 0–5°C, but higher temperatures (>25°C) reduce purity due to thiol degradation .
Q. How should researchers characterize the purity and structural integrity of this compound hydrochloride?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H NMR (DO) should show peaks at δ 1.35 ppm (singlet, 6H, C(CH)) and δ 2.85 ppm (triplet, 2H, NH-CH) .
- Mass spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 141.66 (CHClNS) .
- Elemental analysis : Match calculated vs. observed percentages (e.g., C: 33.97%, H: 8.55%, N: 9.90%) to confirm stoichiometry .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at RT in airtight, amber vials under nitrogen. Avoid exposure to light and humidity, as these accelerate thiol oxidation to disulfides. For long-term stability (>6 months), lyophilize the hydrochloride salt and store at -20°C with desiccant .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s nucleophilicity and steric effects. The tert-butyl group imposes significant steric hindrance, reducing accessibility of the thiol group. Solvent models (e.g., PCM for water) predict protonation states under physiological conditions, critical for designing metal-binding ligands .
Q. What experimental strategies resolve contradictions in reported thiol pKa values for this compound?
- Methodological Answer : Use potentiometric titration with a thiol-specific electrode (e.g., Ag/AgS) under controlled ionic strength (I = 0.1 M KCl). Discrepancies in literature pKa (e.g., 8.5–9.2) arise from solvent polarity and temperature variations. Validate results via UV-Vis spectroscopy by tracking thiolate formation at 230–250 nm .
Q. How can researchers mitigate side reactions when using this compound as a ligand in transition-metal catalysis?
- Methodological Answer : Pre-treatment with reducing agents (e.g., TCEP hydrochloride) minimizes disulfide formation. For Pd-catalyzed couplings, use a 2:1 ligand-to-metal ratio to stabilize the active catalytic species. Monitor reaction progress via in situ Raman spectroscopy to detect ligand decomposition (peaks at 510–530 cm for Pd-S bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
